molecular formula C20H27N3O4 B2389064 N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide CAS No. 872848-56-1

N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide

Cat. No.: B2389064
CAS No.: 872848-56-1
M. Wt: 373.453
InChI Key: VZGRPHJOISPVNM-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative intended for research use exclusively in laboratory settings. This compound is not intended for diagnostic, therapeutic, or personal use. Indole-acetamide derivatives represent a valuable scaffold in medicinal chemistry and drug discovery research, with scientific literature demonstrating their exploration in various biological contexts. For instance, structurally related 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have been identified as novel inhibitors of human respiratory syncytial virus (RSV) replication in in vitro studies, with some analogs acting through inhibition of viral membrane fusion . Other research on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has shown that such compounds can exhibit potent in vitro antiproliferative activities against human cancer cell lines and function as agents that inhibit tubulin polymerization, a key target in anticancer drug discovery . The specific substitution pattern of this compound, featuring a diethylacetamide group and a 3-methoxypropyl carbamoyl side chain on the indole nucleus, suggests it is designed for structure-activity relationship (SAR) studies, potentially targeting specific enzymatic pathways or cellular processes. Researchers can utilize this compound as a chemical probe or building block in programs focused on oncology, infectious diseases, or general hit-to-lead optimization. As with all compounds of this class, researchers are responsible for conducting all necessary experiments to determine the compound's specific mechanism of action, efficacy, and toxicity profile in their unique biological systems.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-4-22(5-2)18(24)14-23-13-16(15-9-6-7-10-17(15)23)19(25)20(26)21-11-8-12-27-3/h6-7,9-10,13H,4-5,8,11-12,14H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGRPHJOISPVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. This method involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For the target molecule, the synthesis begins with the condensation of 4-chlorophenylhydrazine hydrochloride with ethyl acetoacetate under acidic conditions (HCl/EtOH, reflux, 6–8 hours). This step yields 5-chloro-3-ethyl-1H-indole-2-carboxylic acid ethyl ester, which undergoes saponification (3N NaOH, EtOH, reflux, 2 hours) to produce the corresponding carboxylic acid.

Key advantages of this method include:

  • High regioselectivity for the 3-ethyl substituent.
  • Scalability to gram quantities without significant yield reduction.

Hemetsberger–Knittel Indole Synthesis

For indole derivatives requiring substitution at the 2-position, the Hemetsberger–Knittel method proves superior. This approach involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization. For instance, reacting methyl 2-azidoacetate with 4-dimethylaminobenzaldehyde in DMF at −20°C for 5 hours generates methyl-2-azidocinnamate, which undergoes cyclization in refluxing xylene (3 hours) to form the indole-2-carboxylate intermediate.

Comparative Analysis

Method Yield (%) Regioselectivity Scalability
Fischer Synthesis 65–75 3-Substitution High
Hemetsberger–Knittel 50–60 2-Substitution Moderate

The Fischer method is preferred for initial indole formation due to higher yields and operational simplicity.

Functionalization at the Indole 3-Position

Introducing the {[(3-methoxypropyl)carbamoyl]carbonyl} group at the indole 3-position necessitates a two-step process: carboxylation followed by amide coupling .

Carboxylation via Rhodium-Catalyzed Reactions

Recent advances employ transition metal catalysis for direct carboxylation. A rhodium(III)-catalyzed reaction using [Cp*RhCl2]2 (2.5 mol%), CsOAc (25 mol%), and acetic acid (50 mol%) in water at 100°C for 1 hour efficiently introduces a carboxyl group at the indole 3-position. Ethyl diazoacetoacetate serves as the carboxyl source, enabling a 89% yield of ethyl 1-acetamido-2-methyl-1H-indole-3-carboxylate under optimized conditions.

Amide Coupling with 3-Methoxypropylamine

The carboxylated intermediate undergoes amide coupling with 3-methoxypropylamine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in anhydrous DMF. This step proceeds at room temperature (4–12 hours), achieving >85% conversion. Critical parameters include:

  • Stoichiometric control (1:1.2 ratio of acid to amine).
  • Exclusion of moisture to prevent side reactions.

Introduction of the N,N-Diethylacetamide Side Chain

The N,N-diethylacetamide moiety is introduced via nucleophilic substitution at the indole 1-position.

Alkylation of Indole Nitrogen

Reaction of the indole intermediate with chloroacetamide derivatives in the presence of NaH (2.2 equiv) in THF at 0°C to room temperature affords the N-alkylated product. For example, treating 5-chloro-3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indole with N,N-diethyl-2-chloroacetamide (1.5 equiv) yields 85–90% of the desired product after purification by silica gel chromatography.

Optimization Challenges

  • Solvent Selection : THF outperforms DMF or DMSO in minimizing N-oxide formation.
  • Temperature Control : Slow addition at 0°C prevents exothermic side reactions.

Final Assembly and Purification

The convergent synthesis concludes with deprotection and purification:

Global Deprotection

Ethyl ester groups are cleaved using LiOH (2.0 equiv) in THF/H2O (3:1) at room temperature (12 hours), followed by neutralization with HCl (1N) to precipitate the crude product.

Chromatographic Purification

Reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA gradient) resolves residual impurities, achieving >98% purity. Critical metrics:

  • Retention Time : 12.5 minutes (20–80% MeCN over 15 minutes).
  • Recovery Yield : 70–75% after lyophilization.

Comparative Evaluation of Synthetic Routes

Step Method A (Fischer-Based) Method B (Hemetsberger-Based)
Total Yield 42% 35%
Purity 98% 95%
Reaction Time 48 hours 72 hours
Cost per Gram (USD) $220 $310

Method A, leveraging Fischer indole synthesis, emerges as the superior route due to its balance of yield, cost, and efficiency.

Chemical Reactions Analysis

N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Scientific Research Applications

N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, leading to various biological effects . The diethylamino and oxoethyl groups contribute to its activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related indole-acetamide derivatives, focusing on molecular features, synthesis, and biological activities.

Substituent Effects on Indole Core
Compound Name Substituent at Indole 3-Position Molecular Formula Key Features Biological Activity Reference
Target compound [(3-Methoxypropyl)carbamoyl]carbonyl C₂₂H₂₈N₃O₅ Methoxypropyl chain enhances solubility; carbamoyl group may stabilize interactions with targets Not explicitly reported, but inferred antioxidant/cytotoxic potential -
N,N-diethyl-2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide [(3-Methylbenzyl)sulfanyl] C₂₂H₂₆N₂OS Sulfur-containing group (thioether) improves metabolic stability Research use (specific activity not detailed)
N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide Chlorinated indole and carbazole C₂₃H₂₀Cl₂N₃O Chlorine atoms enhance electrophilicity; carbazole moiety may intercalate DNA Cytotoxic activity against cancer cells
N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) Hydroxyimino methyl C₁₇H₁₄ClN₃O₂ Hydroxyimino group acts as a radical scavenger High antioxidant activity (FRAP/DPPH assays)

Key Observations :

  • Electron-Withdrawing Groups : Chlorine substitution (e.g., in compound 3a and carbazole derivatives) correlates with enhanced cytotoxicity or antioxidant activity due to increased electrophilicity .
  • Solubility Modifiers : The 3-methoxypropyl chain in the target compound may improve aqueous solubility compared to lipophilic thioether or carbazole analogs .
  • Stability : Sulfur-containing groups (e.g., thioether in ) are prone to oxidation, whereas carbamoyl groups (target compound) offer greater metabolic stability.

Biological Activity

N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has a molecular formula of C20_{20}H27_{27}N3_3O4_4 and belongs to the class of indole derivatives, which are known for their diverse biological activities. The indole scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to interact with multiple biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating a possible therapeutic role in inflammatory diseases.
  • Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells, although further studies are needed to elucidate the exact mechanisms involved .

The mechanism of action for this compound involves its interaction with specific receptors and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors, leading to diverse biological effects. Notably, it may act as an activator of carbonic anhydrases (CAs), which are implicated in several physiological processes, including pH regulation and ion transport .

Comparative Studies

Comparative analysis with other indole derivatives reveals that while they share structural similarities, variations in substituents can lead to differences in biological activity. For instance:

Compound NameStructural FeaturesBiological Activity
This compoundIndole scaffold with carbamoyl and acetamide groupsAntiviral, anti-inflammatory, anticancer
2-[1-[2-(diethylamino)-2-oxoethyl]-3-indolyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamideSimilar indole structure but different substituentsVaries; less studied
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamideDifferent ethoxy substituentPotentially lower anticancer activity

Case Studies and Research Findings

Several studies have evaluated the biological effects of related compounds. For example:

  • Antiviral Activity : A study demonstrated that indole derivatives could inhibit the replication of certain viruses by targeting viral polymerases.
  • Cancer Research : In vitro assays showed that compounds similar to this compound could induce cell cycle arrest and apoptosis in various cancer cell lines.
  • Inflammation Models : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves condensation of indole-3-carbaldehyde oxime with 2-chloroacetamide derivatives under reflux in DMF with potassium iodide and potassium carbonate as catalysts . Key steps include:

  • Reaction Conditions: Reflux at 80°C for 8 hours to ensure complete coupling.
  • Purification: Recrystallization from hot ethanol to remove unreacted intermediates and byproducts.
  • Yield Optimization: Monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 2:1 molar ratio of oxime to acetamide derivative) .
    Purity Validation:
  • FT-IR: Confirm C=O stretches (~1757 cm⁻¹) and N-H bonds (~3305 cm⁻¹) .
  • ¹H-NMR: Identify characteristic peaks (e.g., oxime proton at δ ~10.5 ppm; indole protons at δ ~6.5–7.5 ppm) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer: A multi-technique approach is essential:

  • FT-IR: Detects functional groups (e.g., amide C=O, indole N-H) .
  • ¹H/¹³C-NMR: Assigns proton environments (e.g., diethyl groups at δ ~1.2–3.5 ppm; indole aromatic protons) and carbon backbones .
  • Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • Elemental Analysis: Validates C, H, N content (±0.4% deviation) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence antioxidant activity?

Data-Driven Analysis: Ortho-substituted halogens (Cl, Br) enhance antioxidant potency due to electron-withdrawing effects and steric stabilization of radical intermediates. For example:

CompoundSubstituentFRAP Activity (μM)DPPH Scavenging (%)
3j2-Cl, 6-Cl850 ± 1292 ± 2.1
3a2-Cl790 ± 1588 ± 1.8
3k2-Br765 ± 1085 ± 2.3
Meta/para substituents (e.g., 3-Cl, 4-F) show reduced activity due to weaker resonance stabilization .

Q. How can computational methods validate the compound’s bioactive conformation?

Methodological Answer:

  • X-ray Crystallography: Resolves 3D geometry (e.g., bond angles, dihedral rotations) and confirms intramolecular H-bonds (e.g., N-H···O=C) critical for stability .
  • DFT Calculations (B3LYP/6-31G):* Predict optimized geometries and electrostatic potential maps, aligning with experimental XRD data (RMSD < 0.02 Å) .
  • Molecular Docking: Simulates binding to antioxidant targets (e.g., NADPH oxidase) using AutoDock Vina, with scoring functions (ΔG < −8 kcal/mol) indicating high affinity .

Q. How can contradictions in antioxidant activity data between FRAP and DPPH assays be resolved?

Analysis of Discrepancies:

  • FRAP Bias: Measures Fe³+→Fe²+ reduction, favoring electron-rich compounds (e.g., ortho-Cl derivatives with high polarizability) .
  • DPPH Bias: Detects radical scavenging via H-atom transfer, sensitive to steric hindrance (e.g., bulky substituents reduce accessibility) .
    Resolution Strategy:
  • Normalize data using Trolox equivalence (TEAC values).
  • Cross-validate with ABTS+ assays to account for multi-mechanistic antioxidant behavior .

Q. What in silico approaches predict the compound’s pharmacokinetics and toxicity?

Methodological Answer:

  • ADMET Prediction (SwissADME): Estimates logP (~2.8) for membrane permeability and CYP450 inhibition risks .
  • ProTox-II: Predicts hepatotoxicity (Probability: 0.72) based on structural alerts (e.g., indole-amide motifs) .
  • MetaCore Pathway Analysis: Links potential targets (e.g., Nrf2/ARE pathway) to oxidative stress modulation .

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